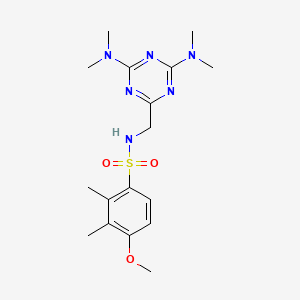
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H26N6O3S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazine ring with dimethylamino substitutions and a sulfonamide group, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C15H20N6O3S with a molecular weight of approximately 372.43 g/mol. The structure includes:
- A triazine ring (4,6-bis(dimethylamino)-1,3,5-triazine)
- A sulfonamide group (benzenesulfonamide)
- A methoxy group and dimethyl groups which enhance its lipophilicity and biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves:
- Enzyme inhibition : The compound can bind to active sites on enzymes, inhibiting their function.
- Receptor modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant pharmacological properties. Notable activities include:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains, possibly through disruption of bacterial metabolic processes. |
| Enzyme Inhibition | Potential to inhibit key enzymes involved in metabolic pathways, which could be leveraged in drug development. |
Case Studies and Research Findings
- Anticancer Studies : A study on structurally related compounds demonstrated significant inhibition of tumor growth in melanoma and prostate cancer cells at low nanomolar concentrations. The mechanism was linked to the inhibition of tubulin polymerization .
- Enzyme Interaction Studies : Research indicated that similar triazine derivatives can effectively bind to specific enzymes involved in metabolic pathways. This binding can lead to altered enzyme kinetics and subsequent biological effects.
- Antimicrobial Testing : Compounds with similar structures have shown promising results in inhibiting the growth of pathogenic bacteria in vitro. The mechanism is thought to involve interference with bacterial protein synthesis or cell wall integrity .
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3S/c1-11-12(2)14(9-8-13(11)26-7)27(24,25)18-10-15-19-16(22(3)4)21-17(20-15)23(5)6/h8-9,18H,10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBGKQKVSCFMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













